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molecular formula C9H17NOSi B8711169 Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy- CAS No. 912454-41-2

Propanenitrile, 2-cyclopropyl-2-trimethylsilyloxy-

Cat. No. B8711169
M. Wt: 183.32 g/mol
InChI Key: STIAPMIZNROZGZ-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

To a well stirred mixture of cyclopropylmethylketone (27.8 mL, 0.3 mol), trimethylsilylcyanide (55.8 mL, 0.45 mol) and 18-crown-6 (4.87 g, 18.5 mmol) was added potassium cyanide (2.44 g, 37.5 mmol). The temperature rose to ˜100° C. and stirring was continued for 1 h with heating to 145° C. After cooling the mixture was purified by silicagel chromatography (500 g silica, heptane/ethylacetate 6:1) to yield 47.1 g of the title compound as light brown oil, 1H NMR (CDCl3): 0.23 (s, 9H), 0.56 (m, 4H), 1.17 (m, 1H), 1.63 (s, 3H, CH3).
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
55.8 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
catalyst
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([CH3:6])=[O:5])[CH2:3][CH2:2]1.[CH3:7][Si:8](C#N)([CH3:10])[CH3:9].[C-:13]#[N:14].[K+]>C1OCCOCCOCCOCCOCCOC1>[CH:1]1([C:4]([O:5][Si:8]([CH3:10])([CH3:9])[CH3:7])([CH3:6])[C:13]#[N:14])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
C1(CC1)C(=O)C
Name
Quantity
55.8 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
4.87 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to ˜100° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
was purified by silicagel chromatography (500 g silica, heptane/ethylacetate 6:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(C#N)(C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: CALCULATEDPERCENTYIELD 685.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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